(7-Chloroquinolin-6-yl)methanol
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Overview
Description
(7-Chloroquinolin-6-yl)methanol is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities, including antimalarial, antimicrobial, and anticancer properties . The presence of a chloro group at the 7th position and a hydroxymethyl group at the 6th position on the quinoline ring makes this compound particularly interesting for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloroquinolin-6-yl)methanol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . Another method includes the use of ultrasound irradiation to facilitate the click synthesis of new 7-chloroquinoline derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The Skraup, Doebner von Miller, and Combes procedures are some of the classical methods used for the preparation of quinoline derivatives .
Chemical Reactions Analysis
Types of Reactions
(7-Chloroquinolin-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding quinoline derivative without the chloro substituent.
Substitution: The chloro group can be substituted with different nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to substitute the chloro group.
Major Products Formed
Oxidation: Formation of 7-chloroquinoline-6-carboxylic acid.
Reduction: Formation of 7-aminoquinoline-6-ylmethanol.
Substitution: Formation of various 7-substituted quinoline derivatives.
Scientific Research Applications
(7-Chloroquinolin-6-yl)methanol has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antimalarial activities.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (7-Chloroquinolin-6-yl)methanol involves its interaction with various molecular targets and pathways. For example, its antimalarial activity is attributed to its ability to inhibit the heme polymerase enzyme in Plasmodium parasites, thereby preventing the detoxification of heme . Its anticancer activity is linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(2-Chloroquinolin-3-yl)methanol: Similar structure but with the chloro and hydroxymethyl groups at different positions.
(7-Chloroquinolin-4-yl)methanol: Similar structure but with the hydroxymethyl group at the 4th position.
Uniqueness
(7-Chloroquinolin-6-yl)methanol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives. Its specific positioning of the chloro and hydroxymethyl groups makes it a valuable compound for targeted research and industrial applications .
Properties
Molecular Formula |
C10H8ClNO |
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Molecular Weight |
193.63 g/mol |
IUPAC Name |
(7-chloroquinolin-6-yl)methanol |
InChI |
InChI=1S/C10H8ClNO/c11-9-5-10-7(2-1-3-12-10)4-8(9)6-13/h1-5,13H,6H2 |
InChI Key |
PVUZZTKXYLTTEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)Cl)CO |
Origin of Product |
United States |
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